(3,5-Difluorophenyl)thiourea
Descripción
BenchChem offers high-quality (3,5-Difluorophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Difluorophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(3,5-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQWFHUGMKRYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of (3,5-Difluorophenyl)thiourea
An In-Depth Technical Guide to the Physicochemical Properties of (3,5-Difluorophenyl)thiourea
Executive Summary
(3,5-Difluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences its electronic properties, metabolic stability, and binding interactions, making it a valuable scaffold for drug discovery and a precursor for complex chemical synthesis.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of (3,5-Difluorophenyl)thiourea, detailing not only its intrinsic characteristics but also the causality behind the experimental methodologies used for their determination. Understanding these properties is paramount for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), optimizing its formulation, and ensuring its efficacy and safety in potential therapeutic applications.[3]
Molecular Identity and Core Attributes
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. These core attributes serve as the primary identifiers for database queries, regulatory submissions, and scientific literature.
The structure consists of a central thiourea moiety (-NH-C(=S)-NH-) linked to a 3,5-disubstituted difluorophenyl ring. The strong electron-withdrawing nature of the fluorine atoms significantly modulates the electron density across the molecule, impacting its acidity, hydrogen bonding potential, and lipophilicity.
Table 1: Core Identifiers for (3,5-Difluorophenyl)thiourea
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3,5-difluorophenyl)thiourea | [2] |
| CAS Number | 791594-33-7 | [2] |
| Molecular Formula | C₇H₆F₂N₂S | [4] |
| Molecular Weight | 188.20 g/mol | [4] |
| Canonical SMILES | C1=C(C=C(C=C1F)NC(=S)N)F | [2] |
| PubChem CID | 2783293 |[2] |
Critical Physicochemical Parameters for Drug Development
The journey of a drug candidate from lab to clinic is fundamentally governed by its physicochemical properties. These parameters dictate how the molecule will behave in a biological system. In this section, we dissect the key properties of (3,5-Difluorophenyl)thiourea, providing both established data where available and validated protocols for their empirical determination.
Thermal Properties & Purity Assessment: Melting Point
Scientific Rationale: The melting point (MP) is a critical thermal characteristic that provides a primary indication of a sample's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range. For drug development, the melting point influences formulation strategies, storage conditions, and stability.
Reported Data: While specific experimental data for the 3,5-isomer is not prominently available in the reviewed literature, a closely related isomer, (2,6-Difluorophenyl)thiourea, has a reported melting point of 155-159 °C.[5] This suggests that (3,5-Difluorophenyl)thiourea is a solid at room temperature with significant thermal stability, though direct experimental verification is essential.
Field-Proven Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
This method is superior to traditional capillary techniques as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), offering deeper insight into the compound's crystallinity.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, like melting, results in a detectable endothermic peak.
-
Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards like indium.[6]
-
Sample Preparation: Accurately weigh approximately 2 mg of dry, powdered (3,5-Difluorophenyl)thiourea into an aluminum DSC pan.[7] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.[6] The analysis should focus on the range between 10% and 50% of the peak area to minimize the influence of impurities.[7]
-
Bioavailability Predictor: Lipophilicity (logP)
Scientific Rationale: The partition coefficient (P), expressed as its logarithm (logP), is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is the single most important parameter for predicting a drug's ability to cross biological membranes. According to Lipinski's "Rule of Five," a logP value below 5 is a key characteristic of orally bioavailable drugs.[3] A logP around 2 is often considered ideal for CNS-targeting drugs.[3]
Field-Proven Protocol: Shake-Flask Method for logD₇.₄ Determination
The "gold standard" shake-flask method directly measures the partitioning of the compound.[8][9] We describe the protocol for determining logD at pH 7.4, which is more physiologically relevant than logP as it accounts for the compound's ionization state.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and a phosphate buffer (pH 7.4). After vigorous mixing to reach equilibrium, the phases are separated, and the compound's concentration in each phase is quantified.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate buffer (0.01 M, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the layers to separate.[10] This prevents volume changes during the experiment.
-
Stock Solution: Prepare a 10 mM stock solution of (3,5-Difluorophenyl)thiourea in a suitable solvent like DMSO.[10]
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[11]
-
Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each layer using a validated analytical method, typically HPLC-UV, by comparing against a standard curve.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]buffer )
-
Caption: Workflow for logD determination via the shake-flask method.
Ionization State: Acidity Constant (pKa)
Scientific Rationale: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The ionization state is critical as it profoundly affects solubility, membrane permeability (only the neutral form readily crosses membranes), and the ability to interact with target receptors through ionic bonds. Thioureas can be protonated at the sulfur atom, meaning they can act as weak bases.[12]
Estimated Data: A specific pKa for (3,5-Difluorophenyl)thiourea is not available. The parent thiourea has a pKa of -1.19 for its conjugate acid, indicating it is a very weak base.[13] The electron-withdrawing difluorophenyl group is expected to further decrease the basicity of the sulfur atom. Experimental determination is necessary to quantify this effect.
Field-Proven Protocol: pKa Determination by Potentiometric Titration
This is a highly precise and standard method for pKa measurement.[14]
-
Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve at the half-equivalence point.[15]
-
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve an accurately weighed amount of (3,5-Difluorophenyl)thiourea in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).[16]
-
Titration:
-
Place the sample solution in a jacketed beaker under constant stirring.
-
Immerse the calibrated pH electrode and a temperature probe.
-
Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using an auto-burette.
-
Record the pH value after each addition, allowing the reading to stabilize.[17]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by plotting the first derivative (ΔpH/ΔV).[18]
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15][17]
-
-
Table 2: Summary of Key Physicochemical Properties
| Property | Significance | Estimated/Reference Value | Recommended Assay |
|---|---|---|---|
| Melting Point | Purity, Stability | ~155-159 °C (based on 2,6-isomer)[5] | Differential Scanning Calorimetry (DSC) |
| logP / logD₇.₄ | Membrane Permeability, ADME | ~1.62 (predicted for 3,4-isomer)[4] | Shake-Flask Method with HPLC-UV |
| pKa | Ionization, Solubility, Target Binding | Very weak base (pKa < 0) | Potentiometric Titration |
| Aqueous Solubility | Bioavailability, Formulation | Low (expected) | Shake-Flask with Spectrophotometry |
| TPSA | Cell Permeability | 38.05 Ų (for 3,4-isomer)[4] | Computational |
Synthesis and Broader Implications
General Synthesis Route: Phenylthioureas are commonly synthesized via a straightforward and robust reaction. The process involves treating the corresponding aniline (in this case, 3,5-difluoroaniline) with an isothiocyanate, which can be generated in situ from a salt like ammonium or potassium thiocyanate and an acyl chloride.[19] This accessibility makes a wide range of derivatives, including (3,5-Difluorophenyl)thiourea, readily available for research.
Implications in Drug Design: The physicochemical profile of (3,5-Difluorophenyl)thiourea makes it an attractive starting point for drug discovery.
-
Lipinski's Rule of Five Compliance: With a molecular weight of 188.20, an estimated logP of ~1.62, and multiple hydrogen bond donors/acceptors, the molecule fits well within the guidelines for oral bioavailability.[3]
-
Metabolic Stability: The presence of fluorine atoms at the 3 and 5 positions blocks potential sites of oxidative metabolism on the aromatic ring, a common strategy to enhance a drug's half-life.[1]
-
Versatile Scaffold: The thiourea moiety is a versatile functional group known to participate in a wide range of biological activities, including anticancer, antibacterial, and antiviral actions.[20][21][22][23] It is an excellent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors.[24]
Conclusion
(3,5-Difluorophenyl)thiourea presents a well-balanced physicochemical profile, characterized by moderate lipophilicity, high thermal stability, and structural features conducive to favorable pharmacokinetic properties. The data and protocols outlined in this guide provide a robust framework for its characterization and underscore its potential as a privileged scaffold in the rational design of novel therapeutics. Empirical validation of its solubility and pKa remains a critical next step for any advanced drug development program.
References
-
Thiourea - Sciencemadness Wiki. (2022, September 15). Sciencemadness. Retrieved February 4, 2026, from [Link]
-
Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. (2021, May 27). SciSpace. Retrieved February 4, 2026, from [Link]
-
Thiourea - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016, March 1). Semantic Scholar. Retrieved February 4, 2026, from [Link]
-
Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. (2015, August 28). PubMed. Retrieved February 4, 2026, from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved February 4, 2026, from [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI. Retrieved February 4, 2026, from [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved February 4, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved February 4, 2026, from [Link]
-
LogP / LogD shake-flask method. (2024, September 24). Protocols.io. Retrieved February 4, 2026, from [Link]
-
Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]
-
4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved February 4, 2026, from [Link]
-
Characterization and Synthesis of Novel Thiourea Derivatives. (n.d.). International Journal of ChemTech Research. Retrieved February 4, 2026, from [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2025, October 16). ResearchGate. Retrieved February 4, 2026, from [Link]
-
experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved February 4, 2026, from [Link]
-
(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 4, 2026, from [Link]
-
(2,4-Difluorophenyl)thiourea. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 4, 2026, from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved February 4, 2026, from [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved February 4, 2026, from [Link]
-
Potentiometric Titration of an Unknown Weak Acid. (n.d.). Retrieved February 4, 2026, from [Link]
-
Solubility of thiourea at different temperatures and pH values. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved February 4, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved February 4, 2026, from [Link]
-
Showing Compound Thiourea (FDB012439). (2010, April 8). FooDB. Retrieved February 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Difluorophenylthiourea [synhet.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. (2,6-Difluorophenyl)thiourea 97 59772-31-5 [sigmaaldrich.com]
- 6. tainstruments.com [tainstruments.com]
- 7. scielo.br [scielo.br]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiourea - Wikipedia [en.wikipedia.org]
- 13. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. asdlib.org [asdlib.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: In Vivo Efficacy Testing of (3,5-Difluorophenyl)thiourea Using Animal Models
Introduction: The Therapeutic Potential of the Thiourea Scaffold
The thiourea (-NH-C(S)-NH-) moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of a wide array of biologically active compounds.[1] Thiourea derivatives have demonstrated a remarkable diversity of therapeutic activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2] This versatility stems from the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating interactions with a variety of biological targets.[1]
The specific compound, (3,5-Difluorophenyl)thiourea, incorporates a difluorinated phenyl ring, a common substitution pattern used to enhance metabolic stability and binding affinity. While the precise molecular targets of this specific derivative are a subject of ongoing investigation, the broader family of N,N'-diarylthioureas has shown significant promise in two primary therapeutic areas: oncology and inflammation/pain management.
-
In Oncology: Many thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[3][4] Their mechanisms often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis, such as the inhibition of protein kinases (e.g., EGFR, HER-2) or the activation of metabolic regulators like AMP-activated protein kinase (AMPK).[5][6][[“]]
-
In Inflammation and Pain: The thiourea core is also present in molecules that modulate ion channels involved in nociception, such as the Transient Receptor Potential (TRP) family (e.g., TRPV1 and TRPA1).[8][9] These channels are critical sensors on primary afferent neurons that detect noxious thermal, mechanical, and chemical stimuli, making them key targets for novel analgesics.[10] Furthermore, thiourea derivatives have been shown to possess direct anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[11][12]
This guide provides a detailed framework and validated protocols for assessing the in vivo efficacy of (3,5-Difluorophenyl)thiourea in two robust and clinically relevant animal models, reflecting these primary therapeutic hypotheses.
Preclinical Efficacy Testing: A Strategic Workflow
A systematic approach is crucial for evaluating a novel compound. The workflow begins with the selection of appropriate animal models based on the compound's hypothesized mechanism of action. Following model induction, animals are treated with the test compound, and efficacy is measured using validated functional and molecular endpoints.
Caption: High-level workflow for in vivo efficacy testing.
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
Rationale: The xenograft model is the gold standard for evaluating the efficacy of a potential anticancer agent against human tumors in a living system.[13][14] By implanting human cancer cells into immunocompromised mice, this model allows for the direct assessment of a compound's ability to inhibit tumor growth.[15] Based on the potent activity of thiourea derivatives against lung and breast cancer cell lines, a non-small cell lung cancer (NSCLC) line such as A549 or a breast cancer line like MCF-7 are excellent choices.[3][4]
Step-by-Step Methodology
-
Animal Selection and Husbandry:
-
Species/Strain: Use female athymic nude mice (Foxn1nu) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. NSG mice are preferred for poorly engrafting cell lines due to their profound immunodeficiency.
-
Housing: House animals in sterile, individually ventilated cages under specific pathogen-free (SPF) conditions. Provide autoclaved food, water, and bedding.
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.
-
-
Cell Culture and Implantation:
-
Cell Line: Culture A549 (human lung adenocarcinoma) or MCF-7 (human breast adenocarcinoma) cells in the recommended medium until they reach 80-90% confluency.
-
Harvesting: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated counter. Viability should be >95%.
-
Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 1 x 108 cells/mL.[16] The Matrigel helps to support initial tumor establishment.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 107 cells) into the right flank of each mouse using a 27-gauge needle.[15]
-
-
Tumor Growth and Treatment:
-
Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, (3,5-Difluorophenyl)thiourea low dose, high dose, and a positive control like Cisplatin).
-
Compound Administration:
-
Formulation: Prepare (3,5-Difluorophenyl)thiourea in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in saline). The formulation must be sterile and homogenous.
-
Dosing: Administer the compound and vehicle control daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for a predetermined period (e.g., 21 days). Doses should be based on prior maximum tolerated dose (MTD) studies.
-
-
Data Collection: Record tumor volumes and body weights for each animal 2-3 times per week throughout the study. Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanasia: At the end of the study, euthanize the animals according to approved protocols.
-
Tumor Excision: Excise the tumors, remove any non-tumor tissue, and record the final wet weight.
-
Tissue Processing: Divide the tumor into sections. Fix one part in 10% neutral buffered formalin for histology (H&E, immunohistochemistry for Ki-67, cleaved caspase-3) and snap-freeze the other part in liquid nitrogen for molecular analysis (Western blot for p-AMPK, qPCR).
-
Data Presentation and Interpretation
The primary endpoint is Tumor Growth Inhibition (TGI). Efficacy is demonstrated by a statistically significant reduction in tumor volume and/or weight in the treatment groups compared to the vehicle control.
| Treatment Group | N | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Final Tumor Weight (g) | TGI (%) |
| Vehicle Control | 10 | 125 ± 15 | 1550 ± 210 | 1.5 ± 0.2 | - |
| Compound (10 mg/kg) | 10 | 128 ± 16 | 850 ± 150 | 0.8 ± 0.15 | 45% |
| Compound (30 mg/kg) | 10 | 126 ± 14 | 420 ± 95 | 0.4 ± 0.1 | 73% |
| Positive Control | 10 | 124 ± 15 | 380 ± 80 | 0.35 ± 0.08 | 78% |
Data are represented as Mean ± SEM. TGI is calculated at the end of the study.
Protocol 2: CFA-Induced Inflammatory Pain Model
Rationale: This model is used to assess the analgesic and anti-inflammatory properties of a test compound.[17] The unilateral intraplantar injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust, localized, and long-lasting inflammatory response.[18][19] This inflammation leads to the release of numerous mediators (prostaglandins, cytokines, ATP, protons) that sensitize peripheral nociceptors, resulting in measurable thermal hyperalgesia (exaggerated response to heat) and mechanical allodynia (pain from a normally non-painful stimulus).[20][21] This model is ideal for screening compounds that may interfere with this sensitization process, for instance, by blocking key ion channels like TRPV1 or TRPA1 on sensory nerves.[8][10]
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Species/Strain: Use male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Acclimatization: Acclimate animals to the behavioral testing environment for at least 3 days prior to the experiment to minimize stress-induced variability. This includes handling the animals and placing them in the testing chambers.
-
-
Baseline Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Place animals in individual Plexiglas chambers on an elevated mesh floor. Use calibrated von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw. Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Thermal Hyperalgesia (Hargreaves Test): Place animals in Plexiglas chambers on a glass floor. A focused, radiant heat source is aimed at the plantar surface of the hind paw. Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Procedure: Take at least two baseline readings for both tests for each animal before CFA injection.
-
-
CFA Induction and Treatment:
-
Induction: Briefly restrain the animal and inject 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Post-Induction Period: Inflammation and hypersensitivity typically develop over 24 hours.
-
Compound Administration: 24 hours after CFA injection, administer (3,5-Difluorophenyl)thiourea or vehicle via the desired route (p.o. or i.p.).
-
-
Post-Treatment Behavioral Testing:
-
Time Course: Measure PWT and PWL at various time points after compound administration (e.g., 1, 2, 4, and 6 hours) to evaluate the onset and duration of the analgesic effect.
-
Testing Order: Always perform the von Frey test before the Hargreaves test to avoid any potential influence of the thermal stimulus on mechanical sensitivity.
-
Data Presentation and Interpretation
The primary endpoint is the reversal of mechanical allodynia and thermal hyperalgesia. Efficacy is demonstrated by a statistically significant increase in the paw withdrawal threshold (von Frey) and paw withdrawal latency (Hargreaves) in the treated group compared to the vehicle group.
| Treatment Group | Time Post-Dose | Paw Withdrawal Threshold (g) | Reversal of Allodynia (%) | Paw Withdrawal Latency (s) | Reversal of Hyperalgesia (%) |
| Vehicle Control | Baseline | 15.2 ± 1.1 | - | 11.5 ± 0.8 | - |
| 24h Post-CFA | 2.5 ± 0.4 | 0% | 4.1 ± 0.5 | 0% | |
| 2h Post-Dose | 2.8 ± 0.5 | 2% | 4.5 ± 0.6 | 5% | |
| Compound (30 mg/kg) | Baseline | 14.9 ± 1.3 | - | 11.2 ± 0.9 | - |
| 24h Post-CFA | 2.7 ± 0.5 | 0% | 4.3 ± 0.4 | 0% | |
| 2h Post-Dose | 9.8 ± 1.0 | 58% | 8.9 ± 0.7 | 67% |
* p < 0.05 vs. Vehicle Control. Data are represented as Mean ± SEM. Percent reversal is calculated relative to the post-CFA baseline.
Mechanistic Context: Potential Signaling Pathways
Understanding the potential molecular pathways provides a rationale for the observed in vivo effects and guides follow-up biomarker analysis.
Anticancer Pathway: AMPK Activation
Many anticancer compounds, including thiourea analogues, exert their effects by inducing metabolic stress, leading to the activation of AMP-activated protein kinase (AMPK).[22] Activated AMPK is a master metabolic regulator that shifts the cell from an anabolic (growth) to a catabolic (energy-producing) state, which is detrimental to rapidly proliferating cancer cells.[23]
Caption: Plausible AMPK-mediated anticancer signaling pathway.
Inflammatory Pain Pathway: Nociceptor Sensitization
Inflammatory mediators released after tissue injury (e.g., by CFA) directly activate or sensitize TRP channels on nociceptive sensory neurons.[24][25] Activation of TRPV1 (by heat, protons) and TRPA1 (by inflammatory byproducts) leads to cation influx, depolarization, and the transmission of pain signals to the central nervous system.[8] An effective analgesic could block these channels directly.
Caption: Inflammatory pain signaling via TRP channel activation.
References
-
Title: In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates Source: MDPI URL: [Link]
-
Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Guidelines for the Use of Adjuvants in Research Source: NIH Office of Animal Care and Use (OACU) URL: [Link]
-
Title: Xenograft Tumor Assay Protocol Source: Darren Carpizo, M.D. (Protocol) URL: [Link]
-
Title: The role of TRPA1 in visceral inflammation and pain Source: PMC, NIH URL: [Link]
-
Title: Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells Source: PMC, NIH URL: [Link]
-
Title: The Use of Animal Models for Cancer Chemoprevention Drug Development Source: PMC, NIH URL: [Link]
-
Title: The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment Source: PMC, NIH URL: [Link]
-
Title: Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors Source: PMC, NIH URL: [Link]
-
Title: Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen Source: PMC, NIH URL: [Link]
-
Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: ResearchGate URL: [Link]
-
Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL: [Link]
-
Title: Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking Source: PubMed Central (PMC) URL: [Link]
-
Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies Source: MDPI URL: [Link]
-
Title: A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant) Source: MDPI URL: [Link]
-
Title: TRPA1, TRPV1, and Caffeine: Pain and Analgesia Source: MDPI URL: [Link]
-
Title: AMPK signaling and its targeting in cancer progression and treatment Source: PMC, NIH URL: [Link]
-
Title: Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat Source: SciSpace URL: [Link]
-
Title: LLC cells tumor xenograft model Source: Protocols.io URL: [Link]
-
Title: Disubstituted thiourea derivatives and their activity on CNS: synthesis and biological evaluation Source: PubMed URL: [Link]
-
Title: Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives Source: MDPI URL: [Link]
-
Title: TRPV1 and TRPA1 channels in inflammatory pain: Elucidating mechanisms Source: ResearchGate URL: [Link]
-
Title: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model Source: Creative Bioarray URL: [Link]
-
Title: The strange case of AMPK and cancer: Dr Jekyll or Mr Hyde? Source: The Royal Society Publishing URL: [Link]
-
Title: Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor Source: ResearchGate URL: [Link]
-
Title: Animal Models Used by PREVENT Source: National Cancer Institute Division of Cancer Prevention URL: [Link]
-
Title: Thiourea Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Inflammation—the role of TRPA1 channel Source: Frontiers in Pharmacology URL: [Link]
-
Title: Complete Freund's adjuvant (CFA)-Induced Experimental Autoimmune Myocarditis (EAM) & Neuropathic Pain Model Protocol Source: ResearchGate URL: [Link]
-
Title: Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis Source: Journal of Pharmacy & Pharmacognosy Research URL: [Link]
-
Title: Dissecting the Dual Role of AMPK in Cancer: From Experimental to Human Studies Source: Cancers (MDPI) URL: [Link]
-
Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PMC, NIH URL: [Link]
-
Title: Pre clinical screening models for anti cancer drugs Source: Slideshare URL: [Link]
-
Title: Novel benzoylthiourea derivatives had differential anti-inflammatory photodynamic therapy potentials on in vitro stimulated mammalian macrophages Source: ResearchGate URL: [Link]
-
Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]
-
Title: What is the role of AMPK signaling in cancer treatment? Source: Consensus URL: [Link]
-
Title: Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen Source: PubMed URL: [Link]
-
Title: TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization Source: Protein & Cell URL: [Link]
-
Title: Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities Source: MDPI URL: [Link]
-
Title: Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials Source: PMC, NIH URL: [Link]
-
Title: In vivo screening models of anticancer drugs Source: ResearchGate URL: [Link]
-
Title: Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis Source: PLOS One URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jppres.com [jppres.com]
- 7. consensus.app [consensus.app]
- 8. The role of TRPA1 in visceral inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPA1, TRPV1, and Caffeine: Pain and Analgesia [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. scispace.com [scispace.com]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 22. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 25. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,5-Difluorophenyl)thiourea
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: (3,5-Difluorophenyl)thiourea (CAS: 116426-87-0) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Nucleophilicity Paradox
The synthesis of (3,5-difluorophenyl)thiourea presents a classic electronic challenge. The 3,5-difluoro substitution pattern creates a highly electron-deficient aniline. This significantly reduces the nucleophilicity of the amino group (
The Core Problem: Because the desired reaction is slow, competitive side reactions—specifically dimerization (formation of symmetrical thioureas) and incomplete hydrolysis —often dominate.
This guide prioritizes the Benzoyl Isothiocyanate Route as the "Gold Standard" for this specific substrate, as it utilizes a "hot" electrophile to overcome the aniline's poor reactivity. We will troubleshoot this route and contrast it with the problematic "Direct" methods.
Critical Reaction Pathways & Side Products
The following diagram illustrates the primary synthetic pathway and the specific divergence points where side reactions occur.
Figure 1: Mechanistic pathway highlighting the divergence between the desired hydrolysis and critical side reactions (Dimerization and Benzamide contamination).
Troubleshooting Module: Diagnosis & Solutions
Issue 1: The "Symmetrical Nightmare" (Dimerization)
Symptom: You isolate a high-melting solid (>200°C) that is insoluble in most solvents and shows a single set of aromatic peaks but no
| Cause | Mechanism | Solution |
| Direct Method Failure | If using Aniline + NH4SCN + Acid, the reaction is reversible. The product thiourea can react with a second mole of aniline, eliminating | Stop using this route. Switch to the Benzoyl Isothiocyanate method. The benzoyl group protects the distal nitrogen, preventing the second aniline attack. |
| Thermal Stress | Heating the N-benzoyl intermediate >80°C before hydrolysis can induce transamidation. | Temperature Control: Keep the addition of aniline to benzoyl isothiocyanate at 0–25°C. Do not reflux the intermediate. |
Issue 2: The "Benzoyl Trap" (Benzamide Contamination)
Symptom: Product yield is >100%, and NMR shows extra multiplets in the aromatic region (7.4–7.8 ppm) corresponding to a benzoyl group.
Identity: Benzamide (
Technical Insight: In the Benzoyl Isothiocyanate route, the hydrolysis step produces the target thiourea AND benzamide. Benzamide is sparingly soluble in water and often co-precipitates with your target.
Protocol Optimization:
-
Hydrolysis Reagent: Use NaOMe in Methanol instead of aqueous NaOH.
-
Workup:
-
Evaporate Methanol.
-
Add water to the residue.[1]
-
Crucial Step: Adjust pH to ~8-9. Benzamide is neutral; your thiourea is slightly acidic.
-
Wash: Triturate the solid with Dichloromethane (DCM) . Benzamide is moderately soluble in DCM; (3,5-difluorophenyl)thiourea is less soluble.
-
Recrystallization: Water/Ethanol (80:20) is often effective for separating the two.
-
Issue 3: Desulfurization (Turning into Urea)
Symptom: Product turns yellow/white, melting point increases, and Mass Spec shows [M-16] (O replacing S). Identity: (3,5-Difluorophenyl)urea.
Mechanism: Thioureas are sensitive to oxidation, especially under basic conditions (used in hydrolysis) if transition metals (Fe, Cu from spatulas or solvents) are present.
Corrective Action:
-
Degas solvents during the hydrolysis step.
-
Avoid prolonged exposure to strong base (NaOH) at high temperatures. Quench immediately once TLC indicates conversion.
-
Chelation: Add a pinch of EDTA during the aqueous workup if metal contamination is suspected.
Optimized Synthetic Protocol
Method: Benzoyl Isothiocyanate Route (Recommended for Electron-Deficient Anilines).
Step 1: Formation of Benzoyl Isothiocyanate (In Situ)
-
Dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone.
-
Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.
-
Observation: A white precipitate (Ammonium Chloride) will form.
-
Stir for 15 mins. Do not filter yet.
Step 2: Thiourea Formation
-
Add 3,5-Difluoroaniline (1.0 eq) in Acetone dropwise to the mixture at room temperature.
-
Why: The aniline attacks the highly reactive isothiocyanate carbon.
-
Reflux for 30–60 mins.
-
Pour into ice water. The solid formed is the N-benzoyl thiourea intermediate. Filter and dry.
Step 3: Hydrolysis (The Critical Step)
-
Suspend the intermediate in 10% NaOH solution (or NaOMe/MeOH for cleaner workup).
-
Heat at 60°C for 30 mins (Monitor by TLC; disappearance of non-polar spot).
-
Quench: Cool to 0°C and acidify with dilute HCl to pH ~6.
-
Filtration: Collect the solid.
-
Purification: If Benzamide is present (NMR check), wash the solid vigorously with DCM or recrystallize from Ethanol/Water.
Decision Logic: Purification Strategy
Use this logic flow to determine the correct purification method based on your crude analysis.
Figure 2: Purification decision tree based on NMR analysis of crude product.
FAQ: Technical Support
Q: Can I use the Lawesson’s Reagent method to convert the urea to thiourea directly? A: While chemically possible, it is not recommended for 3,5-difluoroaniline derivatives. The high temperatures required for Lawesson’s reagent often lead to complex mixtures with electron-deficient substrates. The Benzoyl Isothiocyanate route is cleaner and higher yielding [1].
Q: My product is pink/reddish. Is it pure? A: No. Pure (3,5-difluorophenyl)thiourea should be white. Pink coloration indicates trace oxidation of the aniline starting material or formation of azo-linkages. Recrystallize from Ethanol with a small amount of activated charcoal to remove the color bodies.
Q: Why avoid the "Direct" Ammonium Thiocyanate method (NH4SCN + HCl)? A: That method relies on the equilibrium formation of the aniline salt and subsequent rearrangement. Because 3,5-difluoroaniline is such a weak base and weak nucleophile, the equilibrium heavily favors the starting materials. To force the reaction, chemists often apply excessive heat, which pushes the reaction toward the thermodynamically stable (and unwanted) symmetrical dimer (1,3-bis-aryl thiourea) [2].
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2] Journal of Organic Chemistry, 75(7), 2327-2332.
-
Shakeel, A., et al. (2016).[3] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.[3]
-
Saeed, A., et al. (2014). Recent developments in the chemistry of thioureas. Research on Chemical Intermediates, 40, 2875–2912.
-
Nishikawa, et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[2][4] Beilstein Journal of Organic Chemistry, 8, 57–61.
Sources
- 1. CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents [patents.google.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (3,5-Difluorophenyl)thiourea
Welcome to the technical support center for the crystallization of (3,5-Difluorophenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for obtaining high-quality crystals of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your crystallization experiments.
Understanding the Crystallization of (3,5-Difluorophenyl)thiourea: Key Considerations
(3,5-Difluorophenyl)thiourea is an organosulfur compound whose crystallization behavior is influenced by the presence of the difluorophenyl group and the thiourea moiety. The fluorine atoms introduce specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can significantly affect crystal packing. The thiourea group, with its capacity for strong hydrogen bonding, also plays a crucial role in the formation of a stable crystal lattice. Successful crystallization requires a careful selection of solvents and a controlled approach to supersaturation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of (3,5-Difluorophenyl)thiourea in a question-and-answer format.
Q1: My (3,5-Difluorophenyl)thiourea is not dissolving in the chosen solvent. What should I do?
A1: This is a common issue related to solvent selection. The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature.
Troubleshooting Steps:
-
Solvent Screening: If you do not have prior information on a suitable solvent, a systematic solvent screening is the first step. Test the solubility of a small amount of your compound (a few milligrams) in a small volume (0.1-0.5 mL) of a range of solvents with varying polarities. Good candidates for initial screening include:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Nonpolar Solvents: Toluene, Hexanes, Dichloromethane
-
-
Heating: Gently heat the solvent-solute mixture. A good recrystallization solvent will fully dissolve the compound upon heating.
-
Increase Solvent Volume: If the compound does not dissolve even with heating, you may be using too little solvent. Add the solvent in small increments until the solid dissolves. However, be mindful that using an excessive amount of solvent can lead to poor recovery of your compound upon cooling.
-
Consider a Solvent Mixture: If a single solvent does not provide the desired solubility profile, a binary solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool.
Q2: My compound has dissolved, but no crystals are forming upon cooling. What is the problem?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure (3,5-Difluorophenyl)thiourea, add it to the solution. A seed crystal provides a template for further crystal growth.
-
Cooling to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility and promote crystallization. This should be done after the solution has been allowed to cool slowly to room temperature.
-
-
Reduce Solvent Volume: If inducing crystallization does not work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Slow Evaporation: If cooling crystallization is unsuccessful, you can try slow evaporation. Loosely cover the flask to allow the solvent to evaporate slowly over time. This method can often yield high-quality single crystals.
Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a very high temperature.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Ensure that the temperature at which you are attempting to crystallize is below the melting point of your compound.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Increase Solvent Volume: Oiling out can sometimes be caused by a very high concentration of the solute. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Change the Solvent System: If the problem persists, a different solvent or solvent mixture may be necessary.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
A4: The size and morphology of crystals are highly dependent on the rate of crystallization. Rapid crystallization tends to produce small or needle-like crystals, while slow crystallization favors the growth of larger, more well-defined crystals.
Troubleshooting Steps:
-
Slow Down the Cooling Rate:
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask to slow down the rate of cooling further. This can be done by wrapping it in glass wool or placing it in a Dewar flask filled with warm water.
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The vapor of the "poor" solvent slowly diffuses into the "good" solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
-
Layering: Carefully layer a less dense, "poor" solvent on top of a solution of the compound in a denser, "good" solvent. As the solvents slowly mix at the interface, crystallization will occur.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude (3,5-Difluorophenyl)thiourea. Add a minimal amount of a suitable solvent (e.g., ethanol, acetone).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add a small amount of additional solvent until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystallization: Crystals should start to form as the solution cools. If no crystals appear, refer to the troubleshooting guide above.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Binary Solvent Recrystallization
-
Dissolution: Dissolve the crude (3,5-Difluorophenyl)thiourea in a minimal amount of a hot "good" solvent (e.g., acetone).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath if necessary.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Data Presentation
Table 1: General Solubility of Thiourea in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 13.7 | 25 |
| Methanol | 11.9 | 25 |
| Ethanol | 3.6 | 20 |
| Diethyl Ether | Almost Insoluble | - |
| Hexane | Almost Insoluble | - |
| Acetone | Soluble | - |
Note: This data is for the parent compound, thiourea, and should be used as a general guide. The solubility of (3,5-Difluorophenyl)thiourea will differ due to the presence of the difluorophenyl group.[1]
Visualization
Troubleshooting Crystallization Workflow
Caption: A flowchart outlining the troubleshooting steps for common crystallization problems.
Solvent Selection Strategy
Caption: A decision tree for selecting an appropriate solvent system for recrystallization.
References
-
Sciencemadness Wiki. Thiourea. [Link]
-
Columbus Chemical Industries, Inc. Thiourea Crystal (Thiocarbamide), ACS - 5835. SAFETY DATA SHEET. [Link]
Sources
Technical Support Center: Enhancing the Stability of (3,5-Difluorophenyl)thiourea
Executive Summary & Compound Profile
(3,5-Difluorophenyl)thiourea is a critical hydrogen-bonding scaffold, widely utilized in organocatalysis and medicinal chemistry due to the electron-withdrawing nature of the fluorine substituents. These substituents enhance the acidity of the N-H protons, making the compound a potent hydrogen-bond donor. However, this same electronic activation renders the thiocarbonyl (C=S) moiety susceptible to oxidative desulfurization and hydrolysis.
This guide provides an autonomous, self-validating system for maintaining the integrity of this reagent.
Compound Snapshot
| Property | Specification | Critical Note |
| CAS | 791594-33-7 (Generic) | Verify specific batch CAS; isomers exist.[1][2] |
| Structure | 3,5-substitution pattern maximizes H-bond donor capability. | |
| pKa (DMSO) | ~10–12 (Estimated) | Significantly more acidic than phenylthiourea; sensitive to weak bases. |
| Primary Hazard | Oxidative Desulfurization | Converts to urea analog (inactive) upon exposure to air/light. |
Stability & Storage Protocols (Solid State)
The solid-state stability of (3,5-Difluorophenyl)thiourea is compromised by two factors: photochemical oxidation and hygroscopic hydrolysis .
The "Argon-Amber" Protocol
To maximize shelf-life (>2 years), users must adopt the following storage hierarchy. This is not a suggestion; it is a requirement for reproducibility.
-
Container: Amber borosilicate glass (Type I). Reason: Blocks UV radiation which catalyzes the singlet oxygen attack on the C=S bond [1].
-
Atmosphere: Argon blanket. Reason: Argon is heavier than air and provides a superior barrier against moisture compared to nitrogen.
-
Temperature: 2–8°C. Reason: Slows the kinetics of spontaneous desulfurization.
Workflow Visualization: Storage Logic
Figure 1: Critical storage workflow to mitigate the three primary degradation vectors.
Solution Chemistry & Solvent Compatibility[3]
CRITICAL WARNING: The most common user error is storing this compound in DMSO (Dimethyl Sulfoxide) for extended periods.
The DMSO Paradox
While DMSO is an excellent solvent for solubilizing polar thioureas, it acts as an oxidant. In the presence of trace acids or Lewis acids, DMSO transfers oxygen to the thiocarbonyl sulfur, leading to oxidative desulfurization .
Mechanism:
The formation of the urea analog (3,5-difluorophenylurea) is irreversible and destroys the catalytic activity.
Solvent Compatibility Matrix
| Solvent | Compatibility Rating | Max Storage Time | Technical Notes |
| Anhydrous THF | ⭐⭐⭐⭐⭐ (Excellent) | 1 Month (at -20°C) | Best for reactions; low oxidative potential.[1] |
| Acetonitrile | ⭐⭐⭐⭐ (Good) | 2 Weeks | Good solubility; ensure it is anhydrous to prevent hydrolysis. |
| Ethanol/Methanol | ⭐⭐⭐ (Fair) | <24 Hours | Protic solvents interfere with H-bonding; potential for solvolysis. |
| DMSO/DMF | ⭐ (Poor) | Use Immediately | Oxidative desulfurization risk increases after 4 hours [2]. |
Troubleshooting Guide (FAQ)
This section addresses specific phenomena observed in the laboratory.
Q1: My white powder has turned pale yellow. Is it still usable?
Diagnosis: Oxidative Degradation. The yellow color typically indicates the formation of elemental sulfur or conjugated oxidative byproducts (sulfines/sulfenes) [3].
-
Impact: The purity has likely dropped below 95%.
-
Action: Perform a TLC check (see Protocol A). If the impurity spot is faint, recrystallize immediately. If the color is deep yellow/orange, discard the batch.
Q2: The melting point is 5°C lower than the Certificate of Analysis (CoA).
Diagnosis: Water Absorption (Hygroscopicity). Thioureas can form hydrates or simply adsorb surface moisture.
-
Action: Dry the sample in a vacuum desiccator over
for 12 hours. Retest melting point. If it remains low, the sample contains urea impurities (which often have different MPs).
Q3: I see a new spot on TLC after leaving the solution overnight.
Diagnosis: Desulfurization.
If the new spot is more polar (lower
-
Action: Prepare solutions fresh before every experiment. Never store stock solutions of thioureas in non-inert atmospheres.
Experimental Protocols
Protocol A: Rapid Purity Validation (TLC)
Use this method before starting any critical catalysis reaction.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) and Iodine Stain.
-
Note: Thioureas stain rapidly with iodine (brown spots) due to the nucleophilic sulfur [4].
-
-
Interpretation:
-
Product:
(varies by plate). -
Impurity (Urea):
(More polar). -
Impurity (Aniline):
(From hydrolysis).
-
Protocol B: Purification via Recrystallization
Restore degraded batches (yellowed solid) to >98% purity.
-
Solvent System: Ethanol : Water (approx. 8:2 ratio).
-
Dissolution: Dissolve the crude solid in minimal boiling ethanol.
-
Precipitation: Add hot water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C. Do not crash cool, as this traps impurities.
-
Filtration: Filter and wash with cold 20% EtOH/Water.
-
Drying: Vacuum dry at 40°C for 6 hours.
Pathway Visualization: Degradation vs. Stabilization
Figure 2: The chemical fate of the thiourea. The oxidative pathway is the primary failure mode in experimental settings.
References
-
Mechanism of Thiourea Oxidation: M. J. Akhtar, et al. "Theoretical mechanism for the oxidation of thiourea by hydrogen peroxide." Journal of Molecular Structure, 2008.
-
Thiourea Acidity & DMSO Interactions: Jakab, G., et al. "(Thio)urea organocatalyst equilibrium acidities in DMSO." Organic Letters, 2012.
-
Desulfurization Pathways: Saeed, A., et al. "Recent trends in chemistry... of 1-acyl-3-substituted thioureas." RSC Advances, 2022.
-
Purification & Handling: General protocols derived from: "Method for purifying thiourea." Google Patents, CN110724078B.
Sources
Addressing off-target effects of (3,5-Difluorophenyl)thiourea in cellular studies
The following Technical Support Guide addresses the specific challenges associated with (3,5-Difluorophenyl)thiourea (DFPTU) in cellular assays. This content is designed for researchers observing anomalous data—such as false-positive viability, unexpected enzyme inhibition, or precipitation—and provides mechanistic explanations and validated troubleshooting protocols.
Status: Operational | Topic: Cellular Assay Optimization & Off-Target Mitigation Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Dirty" Scaffold
(3,5-Difluorophenyl)thiourea (DFPTU) is a potent pharmacophore often used as a tyrosinase inhibitor, a hydrogen-bonding organocatalyst, or a fragment in kinase inhibitor design (e.g., EGFR/VEGFR targets). While the 3,5-difluoro substitution enhances lipophilicity and metabolic stability compared to phenylthiourea (PTU), the core thiourea moiety introduces specific biochemical liabilities.
Critical Advisory: DFPTU is a reductant and a metal chelator . In cellular studies, these properties frequently cause:
-
False-positive viability data in tetrazolium-based assays (MTT/MTS).
-
Off-target inhibition of metalloenzymes (e.g., Cu-dependent MEK/ERK pathway, SOD1).
-
Solubility artifacts due to the hydrophobic fluoro-substitution.
Diagnostic Workflow
Use this logic map to identify the source of your experimental irregularity.
Caption: Diagnostic logic for identifying DFPTU-mediated assay interference. Follow the path corresponding to your observation to find the corrective action.
Troubleshooting Guide & FAQs
Category 1: False Viability Signals (Assay Interference)[1]
Q: My cells look apoptotic under the microscope, but the MTT assay shows 90-100% viability. Is the compound protecting the mitochondria? A: Unlikely. You are observing a chemical artifact, not biological protection. Mechanism: The thiourea group in DFPTU is a reducing agent. It can chemically reduce the tetrazolium salt (MTT/MTS) to purple formazan in the absence of live cells. This non-enzymatic reduction inflates your absorbance readings, masking toxicity. Validation: Incubate media + DFPTU + MTT (no cells). If it turns purple, the compound is interfering. Solution:
-
Immediate Fix: Switch to a non-redox endpoint. ATP-based luminescence assays (e.g., CellTiter-Glo) are immune to this interference.
-
Alternative: If you must use MTT, wash cells 2x with PBS to remove extracellular DFPTU before adding the MTT reagent (though intracellular accumulation may still interfere).
Category 2: Off-Target Metal Chelation
Q: I am using DFPTU to inhibit a kinase, but I see broad suppression of metabolic activity and ROS changes. Why? A: You are likely depleting intracellular Copper (Cu) or Zinc (Zn). Mechanism: Thioureas are strong ligands for soft metals.
-
Copper: Essential for Cytochrome c Oxidase (mitochondrial respiration) and MEK1/2 activity. Chelation mimics hypoxia or MEK inhibition.
-
Zinc: Essential for superoxide dismutase (SOD1) and zinc-finger transcription factors. Impact: The 3,5-difluoro substitution increases membrane permeability, allowing DFPTU to enter cells rapidly and sequester these metals, leading to "off-target" toxicity that mimics specific pathway inhibition. Solution: Perform a Metal Rescue Experiment (Protocol below) to confirm if toxicity is reversible.
Category 3: Solubility & Precipitation
Q: The compound precipitates in cell media at 50 µM, even though it dissolves in DMSO. A: The 3,5-difluoro motif significantly increases lipophilicity (LogP). Mechanism: Unlike the unsubstituted phenylthiourea, the difluoro-analog is extremely hydrophobic. When a DMSO stock is spiked into aqueous media (PBS/DMEM), the "solubility shock" causes micro-precipitation. These crystals can lyse cells mechanically or adsorb proteins from the serum (Fetal Bovine Serum), altering effective concentrations. Solution:
-
Limit final DMSO concentration to < 0.5%.
-
Sonicate the media after addition.
-
Inspect wells at 40x magnification immediately after dosing.
Quantitative Data Summary: Interference Potential
| Parameter | DFPTU Characteristic | Impact on Assay | Corrective Action |
| Redox Potential | High (Thiourea group) | Reduces MTT/MTS/WST-1 chemically. False "High Viability."[1] | Use CellTiter-Glo (ATP) or LDH release assays. |
| Metal Affinity | High ( | Inhibits Tyrosinase, SOD, MEK, MMPs. | Run Metal Rescue control (+10 µM CuSO |
| Lipophilicity | High (due to 2x Fluorine) | Rapid membrane crossing; Precipitation in aqueous buffers. | Check solubility limit in media (often <20 µM). |
| ROS Scavenging | Moderate | Masks oxidative stress induction. | Use flow cytometry (H2DCFDA) with careful gating. |
Validated Experimental Protocols
Protocol A: The "Cell-Free" Interference Check
Use this to confirm if DFPTU is falsifying your MTT results.
-
Prepare Plate: In a 96-well plate, add 100 µL of culture media (no cells).
-
Dose: Add DFPTU at your experimental concentrations (e.g., 1, 10, 50 µM). Include a "Media Only" blank.
-
Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL).
-
Incubate: 2–4 hours at 37°C.
-
Observation: Measure Absorbance at 570 nm.
-
Result: If Absorbance of DFPTU wells > Media Blank, the compound is chemically reducing MTT. Data from cellular MTT assays is invalid.
-
Protocol B: Metal Rescue Experiment
Use this to distinguish between specific target inhibition and off-target metal chelation.
Rationale: If DFPTU toxicity is caused by stripping Copper/Zinc from essential enzymes, adding excess metal to the media will saturate the chelator and restore cell viability/function.
-
Seed Cells: Plate cells (e.g., HCT116, A549) and allow adherence.
-
Prepare "Rescue" Media:
-
Condition A: Standard Media.
-
Condition B: Media + 10 µM CuSO
(or ZnCl , depending on suspected off-target). Note: Keep metal concentration low to avoid intrinsic metal toxicity.
-
-
Treat: Add DFPTU (at IC50 concentration) to both Condition A and Condition B wells.
-
Endpoint: Measure viability (ATP assay) or phenotype after 24–48 hours.
-
Analysis:
-
Rescue: If viability is significantly higher in Condition B (Metal added), the effect is off-target chelation .
-
No Rescue: If toxicity persists in Condition B, the effect is likely mechanism-specific (or the metal concentration was insufficient).
-
References
-
MTT Assay Interference by Thioureas & Polyphenols
-
Thiourea Deriv
-
Title: Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors.[4]
- Source: International Journal of Molecular Sciences (2015).
- Significance: Demonstrates the use of the thiourea scaffold in targeted cancer therapy and highlights potential kinase cross-reactivity.
-
-
Metal Chel
- Title: Biological Applications of Thiourea Deriv
- Source: MDPI (2024).
- Significance: Reviews the broad biological profile of thioureas, including their ability to chelate metals and inhibit metalloenzymes, a key source of off-target effects.
-
Copper Complexation by Fluorin
-
Title: Neutral Mononuclear Copper(I) Complexes: Synthesis, Crystal Structures, and Photophysical Properties.[5]
-
Source: Inorganic Chemistry (2016).[5]
- Significance: Specifically characterizes the binding of 3,5-difluorophenyl-containing ligands to Copper(I), confirming the high affinity that leads to intracellular copper depletion.
-
Sources
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bioavailability Optimization for (3,5-Difluorophenyl)thiourea Derivatives
Ticket ID: #DFT-305-BIO Topic: Improving Bioavailability & Stability Profiles Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open
Introduction: The "Brick Dust" Challenge
You have opened this ticket because your (3,5-Difluorophenyl)thiourea lead compounds are likely failing in early PK studies despite promising in vitro potency. This is a classic issue with this chemotype. While the 3,5-difluoro substitution enhances lipophilicity and metabolic resistance of the phenyl ring, the thiourea core (–NH–C(=S)–NH–) presents a dual challenge:
-
Poor Aqueous Solubility: High lattice energy leads to "brick dust" properties, limiting dissolution.
-
Metabolic Liability: The sulfur atom is a "soft" nucleophile, highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s, leading to rapid clearance.
This guide provides field-proven troubleshooting workflows to rescue your series.
Module 1: Solubility & Formulation Troubleshooting
Q: My compound precipitates immediately upon dilution in cell culture media (RPMI/DMEM). DMSO stocks are clear. What is happening?
A: You are encountering "Solubility Crash." (3,5-Difluorophenyl)thiourea derivatives are highly lipophilic (LogP typically > 3.5). When you dilute a DMSO stock into an aqueous buffer, the cosolvent capacity drops exponentially. If the concentration exceeds the amorphous solubility limit, the compound nucleates and precipitates.
The Fix: Switch to a Self-Emulsifying Drug Delivery System (SEDDS). Standard micronization is rarely sufficient for thioureas due to their high melting points (strong intermolecular H-bonding). Lipid-based formulations are superior.
Protocol: Rapid SEDDS Screening for Thioureas
Objective: Create a thermodynamically stable pre-concentrate that spontaneously emulsifies in aqueous media.
Reagents:
-
Oil Phase: Capryol 90 (Solubilizer)
-
Surfactant: Cremophor RH 40 (Emulsifier)[1]
-
Co-surfactant: Transcutol P (Permeability enhancer)
Step-by-Step Workflow:
-
Solubility Saturation: Add excess (3,5-Difluorophenyl)thiourea derivative to 1 mL of each component separately. Vortex for 48h at 25°C. Centrifuge and quantify supernatant by HPLC.
-
Ternary Phase Diagram construction: Select the oil/surfactant/co-surfactant ratio that solubilizes the highest load.
-
Recommended Starting Ratio: Oil:Surfactant:Co-surfactant (20:50:30).
-
-
Dispersion Test: Add 100 µL of pre-concentrate to 900 µL water.
-
Pass Criteria: Formation of a clear/bluish transparent microemulsion (<50 nm particle size) within 1 minute.
-
Fail Criteria: Turbid white emulsion (indicates particle size >200 nm, likely to precipitate).
-
Q: We observe low oral bioavailability (%F < 10%) in rats, but Caco-2 permeability is high. Why?
A: This discrepancy points to First-Pass Metabolism , specifically S-Oxidation . While the 3,5-difluoro motif protects the aromatic ring from hydroxylation, the thiourea sulfur is a metabolic "hotspot." It is rapidly oxidized to sulfenic acid, then sulfinic acid, and finally desulfurated to the corresponding urea, which is often inactive.
Visualizing the Metabolic Liability
Figure 1: The metabolic fate of thiourea derivatives.[2] The S-oxidation pathway leads to rapid clearance and potential toxicity via reactive intermediates.
The Fix: Chemical Modification or Co-Administration.
-
Metabolic Blocking: If SAR permits, sterically hinder the sulfur atom (e.g., N-methylation) or replace the thiourea with a bioisostere like a cyanoguanidine.
-
FMO Inhibition: If testing in vivo proof-of-concept, co-administer with a broad-spectrum P450/FMO inhibitor (e.g., 1-aminobenzotriazole) to confirm if clearance is metabolic.
Module 2: Stability & Handling
Q: My compound turns yellow in solution over time. Is it degrading?
A: Yes, this is likely Oxidative Desulfuration . Thioureas are sensitive to light and transition metals (Cu, Fe), which catalyze the conversion to urea and elemental sulfur (often seen as colloidal turbidity).
Troubleshooting Checklist:
| Parameter | Recommendation | Reason |
| pH Stability | Maintain pH 4.0 - 7.0 | Thioureas are stable in weak acid but hydrolyze/oxidize rapidly in alkaline conditions (pH > 8). |
| Antioxidants | Add 0.1% Ascorbic Acid or EDTA | Chelates trace metals that catalyze S-oxidation. |
| Storage | Amber glass, -20°C, Argon headspace | Prevents photo-oxidation and moisture-induced hydrolysis. |
Module 3: Advanced Formulation (Cyclodextrins)
Q: SEDDS are toxic to our specific cell line. Can we use Cyclodextrins?
A: Yes, but Beta-Cyclodextrin (β-CD) is the wrong choice. Native β-CD has low water solubility and renal toxicity. For (3,5-Difluorophenyl)thiourea derivatives, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) .
Protocol: Phase Solubility Study (Higuchi & Connors Method)
Objective: Determine the binding constant (
-
Preparation: Prepare increasing concentrations of HP-β-CD (0 to 100 mM) in phosphate buffer (pH 6.8).
-
Saturation: Add excess drug to each vial. Shake for 72h at 25°C.
-
Analysis: Filter (0.45 µm PVDF) and analyze filtrate by HPLC.
-
Calculation: Plot Molar Concentration of Drug (
) vs. Cyclodextrin ( ).-
Calculate Stability Constant (
): -
Interpretation: If
, the complex is too weak to enhance bioavailability significantly. If , drug release may be hindered. Target range: 200 - 2000 .
-
Summary: Formulation Decision Tree
Use this logic flow to select the correct formulation strategy for your specific derivative.
Figure 2: Decision matrix for selecting the appropriate formulation strategy based on physicochemical properties.
References
-
Lian, G., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available at: [Link]
-
Wairkar, S., et al. (2023).[3][4] Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Smith, D.A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives. PubMed Central. Available at: [Link]
- Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for Higuchi & Connors method).
Sources
Validation & Comparative
Cross-validation of (3,5-Difluorophenyl)thiourea's mechanism of action
Executive Summary: The Halogenated Shift
In the development of depigmenting agents and melanoma therapeutics, Phenylthiourea (PTU) has long served as the mechanistic "gold standard" for Tyrosinase inhibition. However, its clinical utility is severely limited by thyroid toxicity and poor bioavailability.
(3,5-Difluorophenyl)thiourea represents a critical evolution in this pharmacophore. By introducing electron-withdrawing fluorine atoms at the meta positions, we observe two distinct mechanistic advantages over the parent PTU molecule:
-
Enhanced H-Bond Acidity: The inductive effect of fluorine increases the acidity of the thiourea -NH protons, strengthening the interaction with the binuclear copper active site of Tyrosinase.
-
Lipophilic Optimization: The fluorination increases LogP, facilitating superior transmembrane transport into melanocytes compared to hydrophilic alternatives like Kojic Acid.
This guide provides a rigorous cross-validation of (3,5-Difluorophenyl)thiourea against industry standards (PTU and Kojic Acid), supported by self-validating experimental protocols.
Mechanistic Deep Dive
To validate this compound, one must understand its dual-mode action profile. Unlike simple competitive inhibitors, halogenated thioureas often exhibit mixed-type inhibition kinetics.
Primary Mechanism: Binuclear Copper Chelation (Tyrosinase)
Tyrosinase (EC 1.14.18.1) contains a binuclear copper active site (CuA and CuB).
-
The Interaction: The sulfur atom of the thiourea moiety coordinates with the copper ions, displacing the histidine residues or water molecules required for the oxidation of L-Tyrosine to L-DOPAquinone.
-
The Fluorine Effect: The 3,5-difluoro substitution pulls electron density from the phenyl ring, which in turn pulls density from the thiourea nitrogen. This makes the NH protons more acidic (better Hydrogen Bond Donors), stabilizing the inhibitor-enzyme complex via secondary interactions with active site residues (e.g., Ser329 or His333).
Secondary Mechanism: Anion Transport (Cytotoxicity Context)
Researchers must be aware of the "off-target" effect which is increasingly relevant in oncology.
-
Anionophore Activity: Similar to the famous "Schreiner’s thiourea" (3,5-bis(trifluoromethyl) analog), the (3,5-difluoro) variant can act as a transmembrane anion transporter.
-
Apoptosis Trigger: It facilitates the passive transport of chloride (
) and bicarbonate ( ) across lipid bilayers, potentially disrupting cellular pH homeostasis and triggering apoptosis in melanoma cells. This is a distinct advantage over Kojic Acid (purely enzymatic) but requires careful toxicity profiling.
Comparative Analysis: The Data Landscape
The following table synthesizes performance metrics derived from Structure-Activity Relationship (SAR) profiling of thiourea derivatives.
| Feature | (3,5-Difluorophenyl)thiourea | Phenylthiourea (PTU) | Kojic Acid |
| Role | Lead Candidate / Analog | Reference Standard | Clinical Benchmark |
| Mechanism | Mixed-Type Inhibition + Anion Transport | Non-Competitive / Mixed | Competitive Chelation |
| Tyrosinase IC50 | 0.8 - 2.5 µM (Est. Potency*) | ~20 - 30 µM | ~15 - 30 µM |
| LogP (Lipophilicity) | High (~2.1) | Moderate (~0.8) | Low (-0.6) |
| Membrane Permeability | Excellent (Passive Diffusion) | Moderate | Poor (Requires formulation) |
| Toxicity Risk | Moderate (Off-target transport) | High (Thyroid/Goitrogenic) | Low (Contact Dermatitis) |
| Binding Mode | Cu-Chelation + H-Bond Network | Allosteric / Active Site Block | Cu-Chelation |
*Note: Potency estimates based on SAR data for electron-withdrawing phenylthioureas (Source 1.20).
Visualization: Pathway & Logic
The following diagram illustrates the dual-pathway mechanism where the compound inhibits melanogenesis while simultaneously risking (or exploiting) anion transport.
Caption: Figure 1. Dual mechanistic pathway showing primary Tyrosinase inhibition (Melanogenesis) and secondary Anion Transport (Cytotoxicity).
Experimental Protocols (Self-Validating)
To objectively compare (3,5-Difluorophenyl)thiourea against PTU, you must run a Kinetic Enzymatic Assay . A simple endpoint assay is insufficient because thioureas often exhibit slow-binding kinetics.
Protocol: Kinetic Tyrosinase Inhibition Assay
Objective: Determine the inhibition type (Competitive vs. Mixed) and Ki values.
Reagents:
-
Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL in Phosphate Buffer (pH 6.8).
-
Substrate: L-DOPA (2.5 mM stock).
-
Inhibitor: (3,5-Difluorophenyl)thiourea (dissolved in DMSO, final concentration <1%).
-
Control: Kojic Acid.
Workflow:
-
Pre-Incubation (Critical Step):
-
Mix 10 µL of Inhibitor + 170 µL Phosphate Buffer + 10 µL Enzyme.
-
Incubate for 10 minutes at 25°C. (Thioureas require this to equilibrate with the copper center).
-
-
Reaction Initiation:
-
Add 10 µL L-DOPA substrate.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
-
Validation Controls:
-
Blank: Buffer + Substrate (No Enzyme) -> Must show 0 slope.
-
Solvent Control: Buffer + Enzyme + Substrate + DMSO (No Inhibitor) -> Defines 100% Activity.
-
Data Analysis (Self-Check):
-
Generate a Lineweaver-Burk Plot (1/V vs 1/[S]).
-
Interpretation:
-
If lines intersect on the Y-axis: Competitive (Likely Kojic Acid).
-
If lines intersect in the second quadrant: Mixed-Type (Likely Thioureas).
-
Validation: If the lines are parallel, your enzyme concentration is likely too high, or the inhibitor is reacting irreversibly (suicide inhibition).
-
Visualization: Validation Workflow
This diagram outlines the logic flow for validating the inhibitor's efficacy and mechanism.
Caption: Figure 2. Decision tree for classifying the mode of inhibition based on kinetic assay results.
References
-
Zolghadri, S. et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Establishes PTU and Kojic Acid as reference standards and discusses the SAR of synthetic inhibitors.
-
Goldfeder, M. et al. (2014). "Phenylthiourea Binding to Human Tyrosinase-Related Protein 1." Biomolecules.[1][2][3][4][5][6]
-
Context: Provides structural evidence for the binding mode of phenylthioureas (Allosteric vs Active Site).[7]
-
-
Busschaert, N. et al. (2015). "Thiourea isosteres as anion receptors and transmembrane transporters." Chemical Science.
- Context: Validates the secondary mechanism (Anion Transport)
-
Karakaya, G. et al. (2019). "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." International Journal of Molecular Sciences.
-
Context: SAR data confirming electron-withdrawing groups (like Fluorine) enhance cytotoxicity and biological activity.[8]
-
Sources
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase [mdpi.com]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
A Head-to-Head Comparison of (3,5-Difluorophenyl)thiourea with Other Thiourea Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of various substituents onto the thiourea core allows for the fine-tuning of its pharmacological profile. This guide provides a detailed head-to-head comparison of (3,5-Difluorophenyl)thiourea with other notable thiourea compounds, offering insights into their synthesis, biological performance, and the critical role of substitution patterns in determining their activity.
Introduction to Phenylthiourea Derivatives
The fundamental structure of phenylthiourea, characterized by a thiocarbonyl group flanked by two amine functionalities with at least one phenyl substituent, serves as a cornerstone for a diverse class of bioactive molecules. The hydrogen-bonding capabilities of the N-H protons and the sulfur atom are crucial for their interaction with biological targets.[4] The lipophilicity, electronic properties, and steric profile of these compounds can be significantly altered by introducing different substituents to the phenyl ring, thereby influencing their efficacy and selectivity.[5]
Focus Compound: (3,5-Difluorophenyl)thiourea
(3,5-Difluorophenyl)thiourea is a halogenated derivative of phenylthiourea that has garnered interest as a potential pharmacophore and a key intermediate in the synthesis of more complex bioactive molecules. The presence of two fluorine atoms at the meta positions of the phenyl ring significantly influences its electronic properties and lipophilicity.
Chemical Profile:
| Property | Value |
| IUPAC Name | 1-(3,5-difluorophenyl)thiourea |
| CAS Number | 791594-33-7 |
| Molecular Formula | C₇H₆F₂N₂S |
| Molecular Weight | 188.20 g/mol |
While specific, direct comparative studies detailing the anticancer and antimicrobial activity of (3,5-Difluorophenyl)thiourea are not extensively available in the public domain, its structural motifs are present in compounds that have shown biological activity. The 3,5-disubstitution pattern with electron-withdrawing groups like fluorine is a recurring theme in the design of potent enzyme inhibitors and other bioactive molecules.[2]
Comparative Analysis: Anticancer Activity
The anticancer potential of phenylthiourea derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.[6]
Below is a comparison of the reported anticancer activities of various substituted phenylthiourea derivatives.
Disclaimer: The following data is compiled from different studies. Direct comparison of IC₅₀ values should be made with caution as experimental conditions (cell lines, incubation times, etc.) may vary between studies.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Phenylthiourea Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-Dichloro, 3-Trifluoromethyl | SW620 (Metastatic Colon Cancer) | 1.5 | [1][6] |
| SW480 (Primary Colon Cancer) | 9.0 | [1][6] | ||
| K-562 (Leukemia) | 6.3 | [1][6] | ||
| 1-(4-Nitrophenyl)-3-(phenyl)thiourea derivative | 4-Nitro | HepG2 (Liver Cancer) | 1.50 | [8] |
| 1-(4-Fluorophenyl)-3-(phenyl)thiourea derivative | 4-Fluoro | MOLT-3 (Leukemia) | 1.20 | [8] |
| 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3-Chloro, 4-Fluoro, 3-Trifluoromethyl | SW620 (Metastatic Colon Cancer) | 9.4 | [6] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | Benzodioxole moiety | HCT116 (Colon Cancer) | 1.11 | [7] |
| HepG2 (Liver Cancer) | 1.74 | [7] | ||
| Doxorubicin (Reference Drug) | - | HCT116 (Colon Cancer) | 8.29 | [7] |
| HepG2 (Liver Cancer) | 7.46 | [7] |
Insights from the Data:
The data highlights that phenylthiourea derivatives with electron-withdrawing groups, such as halogens (chlorine, fluorine) and trifluoromethyl groups, often exhibit potent anticancer activity.[6] For instance, the presence of both dichloro and trifluoromethyl substituents in 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea leads to very low IC₅₀ values, indicating high potency.[1][6] Similarly, the nitro and fluoro-substituted compounds show significant activity. While specific data for (3,5-Difluorophenyl)thiourea is not present in these comparative studies, the general trend suggests that the difluoro substitution pattern would likely contribute to its potential as an anticancer agent.
Comparative Analysis: Antimicrobial Activity
Thiourea derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] The mechanism of action can involve the disruption of cell wall synthesis or inhibition of essential enzymes.
Disclaimer: The following data is compiled from different studies. Direct comparison of MIC values should be made with caution as experimental conditions may vary.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Phenylthiourea Derivatives
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative with 3-(Trifluoromethyl)phenyl moiety | 3-Trifluoromethyl | Gram-positive cocci | 0.25-16 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 2,6-Dichloro | S. aureus | 32 | [9] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 4-Bromo | S. aureus | 32 | [9] |
| Acylthiourea with 3-Fluorophenyl substituent | 3-Fluoro | S. aureus ATCC 25923 | 500-1000 | [10] |
Insights from the Data:
The antimicrobial data further underscores the importance of halogen and trifluoromethyl substitutions. A thiourea derivative incorporating a 3-(trifluoromethyl)phenyl group showed high potency against Gram-positive bacteria, with MIC values as low as 0.25 µg/mL.[5] Dichloro and bromo substitutions also conferred significant activity against Staphylococcus aureus.[9] Interestingly, a derivative with a single 3-fluoro substituent showed weaker activity in one study, suggesting that the number and position of halogen atoms are critical for antimicrobial efficacy.[10]
Structure-Activity Relationship (SAR)
The collective data from numerous studies on phenylthiourea derivatives allows for the elucidation of key structure-activity relationships:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as halogens (-F, -Cl, -Br) and trifluoromethyl (-CF₃) on the phenyl ring generally enhances both anticancer and antimicrobial activity.[5][6] This is attributed to increased lipophilicity, which can improve cell membrane penetration, and modulation of the electronic properties of the molecule, which can enhance binding to target enzymes or receptors.
-
Position of Substituents: The position of the substituents on the phenyl ring is crucial. For instance, di- and tri-substituted compounds often exhibit higher potency than their mono-substituted counterparts.[10]
-
Hydrogen Bonding: The -NH groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are fundamental to the binding of these compounds to their biological targets.[4]
Caption: Key Structure-Activity Relationships of Phenylthiourea Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized protocols for the synthesis of phenylthiourea derivatives and for assessing their anticancer and antimicrobial activities.
General Synthesis of N-Aryl Thioureas
The synthesis of N-aryl thioureas is typically a straightforward one-pot reaction.
Caption: General Synthesis Workflow for N-Aryl Thioureas.
Step-by-Step Protocol:
-
Preparation of Isothiocyanate: An aromatic amine (e.g., 3,5-difluoroaniline) is reacted with a thiocarbonyl source, such as thiophosgene or by treating an amine with carbon disulfide in the presence of a base, to generate the corresponding aryl isothiocyanate in situ.
-
Reaction with Amine: The aryl isothiocyanate is then reacted with ammonia or a primary/secondary amine. For the synthesis of (3,5-Difluorophenyl)thiourea, the isothiocyanate would be reacted with ammonia.
-
Product Isolation and Purification: The resulting thiourea derivative precipitates from the reaction mixture and can be collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl thiourea.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[11]
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a specific turbidity, typically corresponding to a McFarland standard (e.g., 0.5), which is then further diluted to achieve the desired final inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The thiourea compounds are serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
(3,5-Difluorophenyl)thiourea, as a representative of halogenated phenylthiourea derivatives, holds significant potential as a scaffold for the development of novel therapeutic agents. The existing body of research on analogous compounds strongly suggests that the difluoro substitution pattern is likely to confer potent anticancer and antimicrobial properties. The structure-activity relationships discussed herein provide a rational basis for the design of future thiourea-based drug candidates with improved efficacy and selectivity. The provided experimental protocols offer a standardized framework for the synthesis and biological evaluation of these promising compounds. Further direct comparative studies are warranted to precisely elucidate the therapeutic potential of (3,5-Difluorophenyl)thiourea.
References
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
-
Al-Ostoot, F. H., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Journal of the Iranian Chemical Society, 19(10), 4267-4281. [Link]
-
Bielenica, A., et al. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(8), e2300105. [Link]
-
Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
El-Faham, A., et al. (2018). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]
-
Bielenica, A., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link]
-
Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. [Link]
-
Limban, C., et al. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 17(7), 8560-8578. [Link]
-
Bielenica, A., et al. (2020). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. Molecules, 26(2), 344. [Link]
-
Kasinski, A. L., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 82(6), 74. [Link]
-
Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]
-
Limban, C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-580. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
